molecular formula C7H7NO2 B3043276 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-02-9

3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B3043276
CAS No.: 83249-02-9
M. Wt: 137.14 g/mol
InChI Key: MFBJJYLOKZSNPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:

    Formation of the Bicyclic Framework: The bicyclic structure can be synthesized through a [1.1.1]propellane intermediate, which is then functionalized to introduce the nitrile and carboxylic acid groups.

    Functional Group Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction, while the carboxylic acid group can be introduced through oxidation reactions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The nitrile and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a metal catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.

    Ligand Design: Utilized in the design of ligands for coordination chemistry.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used as a probe in biological studies to investigate molecular interactions.

Industry:

Mechanism of Action

The mechanism of action of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The nitrile and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid
  • Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate
  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester

Comparison:

Properties

IUPAC Name

3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBJJYLOKZSNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248645
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83249-02-9
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83249-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
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3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
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3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
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Reactant of Route 6
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

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